Octachlorodibenzo-p-dioxin-13C12

Descripción general

Descripción

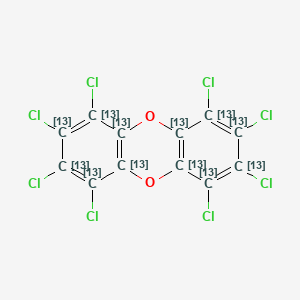

Octachlorodibenzo-p-dioxin-13C12: is a chlorinated organic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). It is a labeled compound where all carbon atoms are replaced with the isotope carbon-13. This compound is often used as a reference standard in analytical chemistry due to its stable isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of octachlorodibenzo-p-dioxin-13C12 typically involves the chlorination of dibenzo-p-dioxin under controlled conditions. The process includes:

Chlorination Reaction: Dibenzo-p-dioxin is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Isotopic Labeling: The carbon-12 atoms in the dibenzo-p-dioxin are replaced with carbon-13 atoms through a series of isotopic exchange reactions.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle chlorinated compounds and isotopic labeling. The process involves:

High-Resolution Gas Chromatography (HRGC): Used to separate and purify the compound.

High-Resolution Mass Spectrometry (HRMS): Ensures the isotopic purity and concentration of the labeled compound

Análisis De Reacciones Químicas

Types of Reactions: Octachlorodibenzo-p-dioxin-13C12 is relatively unreactive due to the high degree of chlorination. it can undergo:

Oxidation: In the presence of strong oxidizing agents.

Reduction: Under specific conditions with reducing agents.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic reagents under controlled temperature and pressure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce partially dechlorinated derivatives .

Aplicaciones Científicas De Investigación

Environmental Monitoring

OCDD-13C12 is primarily used as a reference standard in environmental studies to quantify the presence of dioxins in various matrices, including soil, water, and biological samples. The compound's isotopic labeling allows for more accurate detection and quantification due to its unique mass characteristics.

Analytical Methods

The detection of PCDDs, including OCDD-13C12, typically involves sophisticated analytical techniques such as High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC-MS). This method enables the identification and quantification of dioxins at very low concentrations (ppt to ppq levels) across different environmental samples.

| Method | Detection Limits | Sample Types |

|---|---|---|

| HRGC-MS | ppt to ppq | Soil, Water, Biological |

| EPA Method 8290A | ppt | Environmental matrices |

| EPA Method 8280B | ppb | Sludge, Fly Ash |

Toxicological Research

OCDD-13C12 is utilized in toxicological studies to understand the effects of dioxins on human health and ecosystems. Its structure allows researchers to investigate the mechanisms of toxicity associated with chlorinated compounds.

Case Studies

A notable study examined the effects of OCDD on laboratory animals, revealing significant insights into its potential carcinogenicity and endocrine-disrupting properties. This research underscores the importance of OCDD-13C12 as a model compound for assessing dioxin toxicity.

- Study Title : Toxic Effects of Octachlorodibenzo-p-dioxin in Rodents

- Findings : Induced liver tumors and altered hormone levels in exposed subjects.

Reference Material for Calibration

In analytical laboratories, OCDD-13C12 serves as a critical reference material for calibrating instruments used in dioxin analysis. The isotopic labeling ensures that results are accurate and reproducible across different testing environments.

Calibration Standards

Calibration curves are established using OCDD-13C12 to ensure that the response factors for detecting dioxins are consistent. This is crucial for regulatory compliance and environmental assessments.

| Calibration Standard | Concentration Range | Purpose |

|---|---|---|

| OCDD-13C12 | 0.1 - 100 ng/mL | Instrument calibration |

| Internal Standards | Varies | Accuracy verification |

Regulatory Compliance and Environmental Health

The use of OCDD-13C12 aligns with regulatory frameworks established by agencies such as the EPA for monitoring environmental pollutants. These regulations necessitate precise measurement of dioxins to protect public health and the environment.

Regulatory Frameworks

- EPA Method 8290A : Provides guidelines for detecting PCDDs in environmental samples.

- EPA Method 8280B : Focuses on quantifying PCDDs in complex matrices like sludge and chemical waste.

Mecanismo De Acción

Octachlorodibenzo-p-dioxin-13C12 exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. This mechanism is similar to other dioxin-like compounds, although the specific pathways and molecular targets may vary .

Comparación Con Compuestos Similares

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Highly toxic and often used as a reference for dioxin toxicity.

Hexachlorodibenzo-p-dioxin (HxCDD): Less chlorinated and less toxic compared to octachlorodibenzo-p-dioxin.

Polychlorinated Dibenzofurans (PCDFs): Structurally related but differ in the number and position of chlorine atoms.

Uniqueness: Octachlorodibenzo-p-dioxin-13C12 is unique due to its complete isotopic labeling with carbon-13, making it highly valuable for analytical and research purposes. Its high degree of chlorination also makes it more stable and less reactive compared to less chlorinated dioxins .

Actividad Biológica

Introduction

Octachlorodibenzo-p-dioxin-13C12 (OCDD-13C12) is a chlorinated compound belonging to the class of polychlorinated dibenzo-p-dioxins (PCDDs), which are known for their environmental persistence and toxicological effects. This article explores the biological activity of OCDD-13C12, including its mechanisms of action, toxicological effects, and relevant research findings.

OCDD-13C12 exerts its biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR). This receptor mediates the toxic effects of dioxins by regulating gene expression related to various metabolic pathways. The binding affinity of OCDD-13C12 to AhR is influenced by its molecular structure, particularly the positioning and number of chlorine atoms.

Key Mechanistic Insights:

- AhR Activation : OCDD-13C12 binds to AhR, leading to the transcriptional activation of genes involved in xenobiotic metabolism, notably cytochromes P450 (CYP1A1 and CYP1A2) .

- Toxic Equivalency Factors (TEF) : OCDD-13C12 is assigned a TEF value relative to TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), which helps quantify its toxic potential in mixtures of dioxins .

Toxicological Effects

The biological activity of OCDD-13C12 has been studied extensively in animal models. Key findings include:

1. Hepatotoxicity

Studies have shown that exposure to OCDD-13C12 can lead to liver damage characterized by altered enzyme levels and histopathological changes .

2. Immunotoxicity

Research indicates that OCDD-13C12 may impair immune function, leading to increased susceptibility to infections and altered immune responses .

3. Endocrine Disruption

OCDD-13C12 has been implicated in endocrine disruption, affecting reproductive health and thyroid function in exposed populations .

4. Carcinogenicity

Long-term exposure to dioxins, including OCDD-13C12, has been associated with an increased risk of cancer, particularly in individuals exposed through industrial processes or accidents .

Case Studies

- Animal Studies : A study involving Sprague-Dawley rats demonstrated significant metabolic alterations following exposure to OCDD-13C12, including changes in liver enzyme activity and histopathological liver damage .

- Human Exposure : Epidemiological studies have linked serum levels of dioxins, including OCDD-13C12, with adverse reproductive outcomes among men exposed during industrial accidents .

Data Table: Toxicological Effects Summary

Propiedades

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBFBMSLDGNHL-WCGVKTIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921369 | |

| Record name | Octachlorodibenzo-p-dioxin-13C12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114423-97-1 | |

| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, octachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorodibenzo-p-dioxin-13C12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.